1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenylethanone;oxalic acid
Overview
Description
1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenylethanone;oxalic acid is a complex organic compound that features an indole moiety, a piperazine ring, and a phenylethanone group. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs, known for its diverse biological activities .
Preparation Methods
The synthesis of 1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenylethanone typically involves multiple steps, including the formation of the indole ring, the piperazine ring, and their subsequent coupling. Common synthetic routes include:
Formation of Indole Ring: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Formation of Piperazine Ring: Piperazine can be synthesized by the hydrogenation of pyrazine or by the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The indole and piperazine moieties are coupled using various coupling agents like EDCI or DCC in the presence of a base.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenylethanone undergoes several types of chemical reactions:
Scientific Research Applications
1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenylethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity.
Pathways Involved: It affects signaling pathways like the MAPK/ERK pathway, leading to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenylethanone can be compared with other indole derivatives:
Similar Compounds: Indole-3-acetic acid, indole-3-carbinol, and indole-3-aldehyde.
Properties
IUPAC Name |
1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenylethanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O.C2H2O4/c25-21(14-17-6-2-1-3-7-17)24-12-10-23(11-13-24)16-18-15-22-20-9-5-4-8-19(18)20;3-1(4)2(5)6/h1-9,15,22H,10-14,16H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIBKFXOILNOPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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